Antifungal CYP51 Inhibition: Potency of 2-Phenylthiazole Scaffold vs. Fluconazole-Resistant Strains
While direct data for 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is not available, the 2-phenylthiazole scaffold demonstrates potent antifungal activity. Compound B9, a 2-phenylthiazole derivative, showed strong inhibition against seven clinically susceptible fungal strains and moderate activity against six fluconazole-resistant strains [1]. In contrast, the reference drug fluconazole is ineffective against resistant strains, highlighting the scaffold's advantage. This provides a strong class-level inference for the potential of derivatives based on this core structure.
| Evidence Dimension | Antifungal Activity Against Resistant Strains |
|---|---|
| Target Compound Data | Compound B9 (2-phenylthiazole derivative): Active against fluconazole-resistant C. albicans, etc. (qualitative) |
| Comparator Or Baseline | Fluconazole: Ineffective against resistant strains |
| Quantified Difference | Not applicable (qualitative resistance profile) |
| Conditions | In vitro susceptibility testing against various fungal strains |
Why This Matters
This evidence positions the 2-phenylthiazole core as a valuable starting point for developing novel antifungals that can overcome fluconazole resistance, a critical clinical need.
- [1] Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Advance online publication. https://doi.org/10.1039/D5MD00535C View Source
